Home > Products > Screening Compounds P142007 > DGAT-1 inhibitor 2
DGAT-1 inhibitor 2 - 942999-61-3

DGAT-1 inhibitor 2

Catalog Number: EVT-355428
CAS Number: 942999-61-3
Molecular Formula: C24H28N4O3
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diacylglycerol acyltransferase 1 inhibitor 2 is a compound that selectively inhibits the enzyme diacylglycerol acyltransferase 1, which plays a crucial role in triglyceride synthesis. This compound is being studied for its potential therapeutic applications in treating metabolic disorders, particularly those related to lipid metabolism and obesity.

Source

Diacylglycerol acyltransferase 1 inhibitor 2 is synthesized through various chemical methods, often involving modifications of existing scaffolds known to interact with diacylglycerol acyltransferase enzymes. The specific sources of this compound include pharmaceutical research labs and academic institutions focusing on metabolic disease research.

Classification

Diacylglycerol acyltransferase 1 inhibitor 2 belongs to the class of small-molecule inhibitors targeting lipid metabolism. It is classified under enzyme inhibitors specifically aimed at diacylglycerol acyltransferases, which are critical in the biosynthesis of triglycerides.

Synthesis Analysis

Methods

The synthesis of diacylglycerol acyltransferase 1 inhibitor 2 typically involves multi-step organic synthesis techniques. Common methods include:

  • Reactions involving coupling agents: These are used to link various molecular fragments together.
  • Functional group modifications: To enhance selectivity and potency against diacylglycerol acyltransferase 1.
  • Purification techniques: Such as chromatography to isolate the final product from reaction mixtures.

Technical Details

The synthesis may utilize techniques such as:

  • Solid-phase synthesis: This allows for the rapid assembly of complex molecules.
  • Solution-phase reactions: For more traditional synthetic routes.
  • Analytical methods: Including nuclear magnetic resonance and mass spectrometry to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of diacylglycerol acyltransferase 1 inhibitor 2 features a complex arrangement that typically includes:

  • A central core structure that interacts with the active site of diacylglycerol acyltransferase 1.
  • Functional groups that enhance binding affinity and selectivity.

Data

Key structural data may include:

  • Molecular weight: Approximately 400-600 g/mol, depending on specific substitutions.
  • Chemical formula: Varies based on substituents but often includes carbon, hydrogen, nitrogen, and oxygen atoms.
Chemical Reactions Analysis

Reactions

Diacylglycerol acyltransferase 1 inhibitor 2 undergoes several key reactions during its synthesis and its interaction with biological targets:

  • Enzyme-substrate interactions: The inhibitor competes with natural substrates for binding to diacylglycerol acyltransferase 1.
  • Hydrolysis and esterification reactions: These may be relevant in understanding its mechanism of action.

Technical Details

Understanding these reactions requires detailed kinetic studies to evaluate how effectively the compound inhibits enzyme activity under various conditions.

Mechanism of Action

Process

The mechanism by which diacylglycerol acyltransferase 1 inhibitor 2 operates involves:

  1. Binding to the active site: The inhibitor occupies the substrate-binding pocket of diacylglycerol acyltransferase 1.
  2. Disruption of enzyme function: By preventing substrate access, it effectively halts triglyceride synthesis.

Data

Studies using cryo-electron microscopy have provided insights into how this compound interacts with diacylglycerol acyltransferase 1 at the molecular level, revealing conformational changes in the enzyme upon inhibitor binding.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Often varies based on the solvent but is generally soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Chemical Properties

Chemical properties may encompass:

  • pH stability: The compound's stability across different pH levels can affect its pharmacokinetics.
  • Reactivity: Understanding how it reacts with other biochemical compounds is essential for predicting potential side effects or interactions.
Applications

Scientific Uses

Diacylglycerol acyltransferase 1 inhibitor 2 has several promising applications in scientific research:

  • Metabolic disease research: Investigating its effects on lipid metabolism can provide insights into obesity and related disorders.
  • Drug development: As a lead compound, it can guide the design of more potent and selective inhibitors for therapeutic use.
  • Biochemical assays: It can be utilized in assays to study triglyceride synthesis pathways and their regulation in various biological systems.

This comprehensive analysis highlights the significance of diacylglycerol acyltransferase 1 inhibitor 2 in both research and potential clinical applications related to lipid metabolism.

Introduction to DGAT Enzymes and Lipid Metabolism

Biochemical Role of DGAT1 in Triglyceride Synthesis

DGAT1 is a transmembrane protein localized to the endoplasmic reticulum (ER) with 6–9 predicted transmembrane domains. Its active site exhibits dual topology, accessible from both luminal and cytosolic ER faces, enabling flexibility in substrate utilization. Biochemically, DGAT1 catalyzes the acyl-CoA-dependent acylation of sn-1,2-diacylglycerol to form triacylglycerol. This reaction channels excess fatty acids toward neutral lipid storage within lipid droplets, preventing lipotoxicity caused by free fatty acids (FFAs), diacylglycerols, or ceramides. In cancer cells, DGAT1 activity is upregulated to manage heightened lipogenesis, directing FFAs from de novo synthesis or extracellular uptake into TG reservoirs. Inhibition of DGAT1 disrupts LD biogenesis, leading to FFA overload in mitochondria, reactive oxygen species (ROS) accumulation, and apoptosis. For example, in glioblastoma cells, DGAT1 knockdown increases ROS by 300% and reduces tumor growth by 70% in vivo [3] [6] [10].

  • Lipid Droplet Dynamics: DGAT1-enriched ER domains serve as nucleation sites for LD formation. Its interaction with proteins like ARF1/COPI regulates LD size and mobilization. Cancer cells exhibit DGAT1-dependent LD accumulation, which confers chemoresistance by sequestering cytotoxic drugs (e.g., doxorubicin) in lipid compartments [1] [6].
  • Substrate Channeling: DGAT1 preferentially utilizes exogenous fatty acids for esterification, while DGAT2 handles de novo-synthesized FFAs. This compartmentalization allows cancer cells to adapt to nutrient availability [2] [9].

DGAT1 vs. DGAT2: Functional Divergence and Tissue-Specific Expression Patterns

Table 1: Comparative Analysis of DGAT Isoforms

FeatureDGAT1DGAT2
Gene FamilyMBOATDGAT2/MGAT/AWAT
Transmembrane Domains6–91–2
Tissue ExpressionSmall intestine > adrenal gland > rectumLiver > adipose > mammary gland > heart
Substrate PreferenceExogenous FAs, DAGDe novo FAs, DAG
Knockout PhenotypeViable; resistant to diet-induced obesityLethal (neonatal); severe lipopenia
Inhibitor SensitivityDGAT-1 Inhibitor 2, PradigastatPF-06424439, T863
  • Tissue-Specific Roles:
  • Intestine: DGAT1 dominates dietary fat absorption, esterifying exogenous FFAs for chylomicron assembly. Intestine-specific DGAT1 knockout (Dgat1−/−) reduces TG secretion by 50% and increases cytoplasmic LD storage [2] [4].
  • Liver: DGAT2 drives de novo TG synthesis, contributing to VLDL production. Hepatic DGAT2 overexpression increases TG secretion by 40% and induces hypertriglyceridemia [4] [5].
  • Adipose Tissue: DGAT2 supports lipid storage; its inhibition reduces adipocyte TG content by 60% but minimally affects DGAT1-null adipocytes [1] [9].
  • Cancer Context: Glioblastoma and prostate cancers overexpress DGAT1 (5–10-fold vs. normal tissue), correlating with LD abundance and poor prognosis. DGAT2 is elevated in hepatocellular carcinoma [3] [6] [10].

  • Functional Compensation: Cardiac-specific DGAT1 knockout only reduces TG synthesis by 30%, but dual DGAT1/DGAT2 inhibition abrogates TG turnover completely. This redundancy allows metabolic flexibility in tumors under lipid stress [4].

  • Species-Specific Regulation:

  • In large yellow croaker (hepatic steatosis-prone), CREBH transcriptionally activates DGAT1 under high-fat conditions, increasing LD formation.
  • Rainbow trout (steatosis-resistant) lack CREBH-DGAT1 regulation, explaining divergent TG deposition [5].

DGAT1 as a Therapeutic Target in Metabolic and Neoplastic Disorders

Metabolic Disease Applications

DGAT1 inhibitors shift lipid partitioning away from storage toward oxidation:

  • Obesity/Diabetes: DGAT1 inhibition enhances fatty acid oxidation (FAO) in myotubes by 25–40%, improving insulin sensitivity. In diet-induced obese mice, DGAT1 inhibitors (e.g., Pradigastat) reduce postprandial TG by 70% and liver fat by 30% [1] [9].
  • Hepatic Steatosis: Liver-specific DGAT2 antisense oligonucleotides lower hepatic TG by 50% in rats. Dual DGAT1/2 inhibition protects against high-fat diet-induced cardiac steatosis without impairing function [4] [6].

Anticancer Mechanisms

DGAT1 suppression induces tumor-specific lipotoxicity via three interconnected pathways:

  • Oxidative Stress: Accumulated FFAs overload mitochondria, increasing ROS and causing DNA damage. Glioblastoma cells treated with DGAT-1 Inhibitor 2 show 2.5-fold higher ROS and 80% apoptosis [3].
  • Membrane Lipid Remodeling: DGAT1 inhibition redirects FFAs toward phosphatidylcholine (PC) and phosphatidylethanolamine (PE) synthesis while reducing phosphatidylserine (PS). This alters membrane fluidity and signaling [3] [10].
  • Non-Metabolic Effects: In prostate cancer, DGAT1 inhibition depletes GM130 (a Golgi MTOC protein), disrupting microtubule organization and reducing cell migration by 60% [10].

Table 2: DGAT Inhibitors in Preclinical and Clinical Development

InhibitorTargetStagePrimary IndicationKey Effects
DGAT-1 Inhibitor 2DGAT1PreclinicalGlioblastoma, Prostate Cancer↑ ROS 250%; ↓ LD formation 80%
PradigastatDGAT1Phase IIIFamilial Chylomicronemia↓ Fasting TG 70%
Ervogastat (PF-06865571)DGAT2Phase IINASH↓ Liver fat 30%
PF-04620110DGAT1Phase IType 2 Diabetes↑ Whole-body FAO 20%

Cancer-Specific Vulnerabilities

  • LD-Mediated Chemoprotection: Ovarian and breast cancers use LDs to sequester chemotherapeutics. DGAT1 inhibition sensitizes cells to cisplatin and paclitaxel by reducing LD capacity [6].
  • Hypoxia Adaptation: DGAT1 is upregulated in hypoxic tumor niches. Its inhibition disrupts redox balance, increasing hypoxia-induced cell death by 45% [3].
  • Metastasis Regulation: In prostate cancer, DGAT1 sustains GM130-mediated Golgi vesicular trafficking, enabling focal adhesion turnover. DGAT-1 Inhibitor 2 reduces metastasis by 65% in vivo [10].

Table 3: DGAT1 in Cancer Pathobiology

Cancer TypeDGAT1 AlterationConsequenceTherapeutic Impact of Inhibition
Glioblastoma8–10-fold mRNA ↑↑ LD storage; ↓ lipotoxicity↓ Tumor growth 70%; ↑ ROS-induced apoptosis
Prostate CancerProtein ↑ (stepwise)↑ MTOC amplification; ↑ GM130 stability↓ Migration 60%; ↓ xenograft growth 50%
Hepatocellular CarcinomaDGAT2 ↑ > DGAT1↑ VLDL secretion; ↑ lipid signalingDGAT2 inhibition ↓ proliferation 45%
Breast Cancer↑ LD-associatedChemoresistance via drug sequestration↑ Doxorubicin cytotoxicity 3-fold

Properties

CAS Number

942999-61-3

Product Name

DGAT-1 inhibitor 2

IUPAC Name

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27)

InChI Key

VGPKUACRBMPJLF-UHFFFAOYSA-N

SMILES

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C

Synonyms

(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)bicyclo(2.2.2)oct-1-yl)acetic acid
ADPOPBC-acetic acid

Canonical SMILES

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.